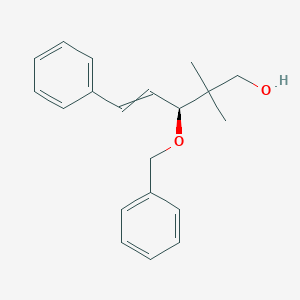
(3S)-3-(Benzyloxy)-2,2-dimethyl-5-phenylpent-4-en-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3S)-3-(Benzyloxy)-2,2-dimethyl-5-phenylpent-4-en-1-ol is an organic compound that features a benzyloxy group attached to a pentenol backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-(Benzyloxy)-2,2-dimethyl-5-phenylpent-4-en-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as benzyl alcohol and 2,2-dimethyl-5-phenylpent-4-en-1-ol.
Reaction Conditions: The benzyloxy group is introduced through a nucleophilic substitution reaction, where benzyl alcohol reacts with a suitable leaving group on the pentenol backbone under basic conditions.
Purification: The product is purified using standard techniques such as column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance efficiency and yield.
化学反应分析
Types of Reactions
(3S)-3-(Benzyloxy)-2,2-dimethyl-5-phenylpent-4-en-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The double bond in the pentenol backbone can be reduced to form a saturated alcohol.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include PCC (Pyridinium chlorochromate) and KMnO4 (Potassium permanganate).
Reduction: Hydrogenation using catalysts such as palladium on carbon (Pd/C) is commonly employed.
Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions to substitute the benzyloxy group.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated alcohols.
Substitution: Formation of new compounds with different functional groups replacing the benzyloxy group.
科学研究应用
(3S)-3-(Benzyloxy)-2,2-dimethyl-5-phenylpent-4-en-1-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including its role as an intermediate in drug synthesis.
Industry: Utilized in the development of new materials and chemical products.
作用机制
The mechanism of action of (3S)-3-(Benzyloxy)-2,2-dimethyl-5-phenylpent-4-en-1-ol involves its interaction with specific molecular targets. The benzyloxy group can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity to proteins and enzymes. The compound’s effects are mediated through these interactions, which can modulate various biochemical pathways.
相似化合物的比较
Similar Compounds
(3S)-3-(Benzyloxy)-L-Aspartic Acid: Shares the benzyloxy group but has a different backbone structure.
(2S,3S)-2-(Benzyloxy)pentan-3-yl: Similar benzyloxy substitution but different overall structure.
(Benzyloxy)-N’-[(3S)-2,2-dimethylhex-5-en-3-yl]carbohydrazide: Similar benzyloxy group with a different functional group attached.
Uniqueness
(3S)-3-(Benzyloxy)-2,2-dimethyl-5-phenylpent-4-en-1-ol is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
属性
CAS 编号 |
824393-48-8 |
|---|---|
分子式 |
C20H24O2 |
分子量 |
296.4 g/mol |
IUPAC 名称 |
(3S)-2,2-dimethyl-5-phenyl-3-phenylmethoxypent-4-en-1-ol |
InChI |
InChI=1S/C20H24O2/c1-20(2,16-21)19(14-13-17-9-5-3-6-10-17)22-15-18-11-7-4-8-12-18/h3-14,19,21H,15-16H2,1-2H3/t19-/m0/s1 |
InChI 键 |
MRTQJCDEQXXZMP-IBGZPJMESA-N |
手性 SMILES |
CC(C)(CO)[C@H](C=CC1=CC=CC=C1)OCC2=CC=CC=C2 |
规范 SMILES |
CC(C)(CO)C(C=CC1=CC=CC=C1)OCC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[4-Bromo-5-(trimethylsilyl)furan-2-yl]pyridine](/img/structure/B14225973.png)
![n-Propyl-n'-[2-(1h-pyrazol-4-yl)-1h-indol-5-yl]urea](/img/structure/B14225979.png)
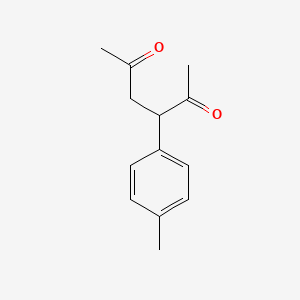
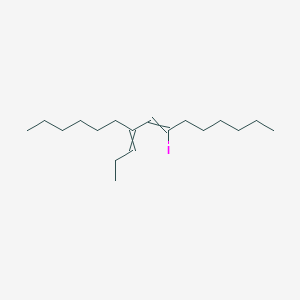
![2-{6-[2-(Cyanomethyl)phenyl]hex-3-ene-1,5-diyn-1-yl}benzonitrile](/img/structure/B14226003.png)
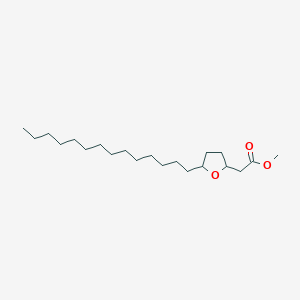
![1,4-Di(propan-2-yl)bicyclo[3.1.0]hexane](/img/structure/B14226018.png)

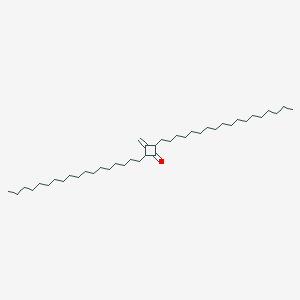
![2,6-Difluoro-4-{[2-fluoro-4-(pent-4-en-1-yl)phenyl]ethynyl}benzonitrile](/img/structure/B14226029.png)

methylene]-](/img/structure/B14226050.png)
![N~1~-[2-(4-Methoxyphenyl)ethyl]-N~2~-undecylethane-1,2-diamine](/img/structure/B14226059.png)
![3-{2-[(4-Bromophenyl)sulfanyl]oct-1-EN-1-YL}pyridine](/img/structure/B14226068.png)
